molecular formula C5H6N2 B016526 5-Methylpyrimidine CAS No. 2036-41-1

5-Methylpyrimidine

Cat. No. B016526
CAS RN: 2036-41-1
M. Wt: 94.11 g/mol
InChI Key: TWGNOYAGHYUFFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methylpyrimidine derivatives involves various chemical reactions, highlighting the versatility and reactivity of the pyrimidine ring. For instance, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, demonstrating the compound's capacity for functionalization and its utility in creating structurally diverse molecules with potential cytotoxic activities (Stolarczyk et al., 2018).

Molecular Structure Analysis

The molecular structure of 5-Methylpyrimidine derivatives has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectroscopies, alongside elemental analysis and single-crystal X-ray diffraction. These studies reveal the compound's structural nuances, including the impact of substituents on the pyrimidine ring's conformation and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Stolarczyk et al., 2018).

Chemical Reactions and Properties

5-Methylpyrimidine and its derivatives undergo a range of chemical reactions, facilitating the synthesis of complex molecules. For example, the synthesis of 5-bromo-2-iodopyrimidine demonstrates the utility of 5-Methylpyrimidine in selective palladium-catalysed cross-coupling reactions, enabling the efficient synthesis of various substituted pyrimidine compounds with wide-ranging potential applications (Goodby et al., 1996).

Physical Properties Analysis

The physical properties of 5-Methylpyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Single-crystal X-ray diffraction studies provide insights into the compounds' crystalline structures, revealing the influence of different substituents at the 5-position of the pyrimidine ring on the formation of one-dimensional chains through hydrogen bonds and further extension into two-dimensional networks (Stolarczyk et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-Methylpyrimidine derivatives, such as reactivity towards electrophiles, nucleophiles, and various chemical reagents, are crucial for their application in synthesis and pharmaceutical research. Investigations into the reactivities of 5-Methylpyrimidine derivatives in electrophilic substitution reactions, for example, shed light on the influence of substituents and the heterocyclic ring's electronic environment on reaction outcomes (Gashev et al., 1989).

Scientific Research Applications

  • Application in Oncology

    • Scientific Field : Oncology
    • Summary of the Application : 5-Methylpyrimidine derivatives have been designed and synthesized as novel selective inhibitors of EGFR and EGFR mutants, which are common causes of non-small-cell lung cancers .
    • Methods of Application : The study involved molecular dynamic simulations and free-energy calculations for EGFR derivatives .
    • Results or Outcomes : The study found that the substitution site of the Cl atom is the main factor influencing the activity through steric effect. Secondary factors include repulsion between the F atom (present in the inhibitor) and Glu762, and the blocking effect of Lys745 on the phenyl ring of the inhibitor .
  • Application in Drug Discovery

    • Scientific Field : Drug Discovery
    • Summary of the Application : The pyrimidine scaffold, including 5-Methylpyrimidine, has found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
    • Methods of Application : This involves the synthesis of medicinal agents using the pyrimidine scaffold .
    • Results or Outcomes : Pyrimidines have demonstrated versatility not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .
  • Application in Anti-Inflammatory Treatments

    • Scientific Field : Pharmacology
    • Summary of the Application : Pyrimidines, including 5-Methylpyrimidine, have been found to have anti-inflammatory effects .
    • Methods of Application : This involves the synthesis of medicinal agents using the pyrimidine scaffold .
    • Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Application in Antimicrobial Treatments

    • Scientific Field : Microbiology
    • Summary of the Application : The pyrimidine scaffold, including 5-Methylpyrimidine, has found widespread therapeutic applications, including antimicrobial applications .
    • Methods of Application : This involves the synthesis of medicinal agents using the pyrimidine scaffold .
    • Results or Outcomes : Pyrimidines have demonstrated versatility not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .
  • Application in Antiviral Treatments

    • Scientific Field : Virology
    • Summary of the Application : The pyrimidine scaffold, including 5-Methylpyrimidine, has found widespread therapeutic applications, including antiviral applications .
    • Methods of Application : This involves the synthesis of medicinal agents using the pyrimidine scaffold .
    • Results or Outcomes : Pyrimidines have demonstrated versatility not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .
  • Application in Antioxidant Treatments

    • Scientific Field : Pharmacology
    • Summary of the Application : The pyrimidine scaffold, including 5-Methylpyrimidine, has found widespread therapeutic applications, including antioxidant applications .
    • Methods of Application : This involves the synthesis of medicinal agents using the pyrimidine scaffold .
    • Results or Outcomes : Pyrimidines have demonstrated versatility not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .

Safety And Hazards

5-Methylpyrimidine can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5-2-6-4-7-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGNOYAGHYUFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062115
Record name Pyrimidine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrimidine

CAS RN

2036-41-1
Record name 5-Methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2036-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-methyl-
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Record name Pyrimidine, 5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.371
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Bandy, J Nash, TS Zwier - The Journal of chemical physics, 1991 - pubs.aip.org
… In the present work, we present a detailed spectroscopic study of jet-cooled 4- and 5-methylpyrimidine. Our motivations in this study are twofold. First, these molecules present an …
Number of citations: 15 pubs.aip.org
RAI Abou‐Elkhair, J Du, AA Wasfy, NA Khaill… - Current …, 2021 - Wiley Online Library
The syntheses of a series of novel 6‐aza‐2‐hydroxyimino‐5‐methylpyrimidine and related nucleosides are described. A suitably protected 2‐methylthiopyrimidine nucleoside was …
GR Wyatt - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… There are only three substances which would yield thymine on deamination: 5-methylcytosine, 5-methyli8ocytosine and 2:4-diamino-5-methylpyrimidine. The unknown had been found …
Number of citations: 303 www.ncbi.nlm.nih.gov
DT Hill, B Loev - The Journal of Organic Chemistry, 1973 - ACS Publications
… and the chemical shifts (see Experimental Section) are virtually identical with those found for 5methylpyrimidine.™ Further, the aromatic portion of the nmr … 4-(2-Thienyl)-5-methylpyrimidine …
Number of citations: 10 pubs.acs.org
M Nakagawa, YI Awa, T Kogane, T Ishida… - … Crystals and Liquid …, 1996 - Taylor & Francis
The magnetic measurements of [L.Cu(hfac) 2 ] n (L = 4- and 5-MPM, MPM = methylpyrimidine) revealed the presence of ferromagnetic interactions among Cu(II) spins. However, Cu …
Number of citations: 11 www.tandfonline.com
MA Shashidhar, K Suryanarayan Rao - Indian Journal of Physics, 1975 - arxiv.iacs.res.in
The electronic absorption spectrum of pyrimidine has been studied in great detail by different authors (Ubor 1941, limes et al 1967, 1969). In the present work, the ultraviolet absorption …
Number of citations: 5 arxiv.iacs.res.in
Y Liu, S Guan, Z Luo, F Han, W Han, S Wang, H Zhang - Molecules, 2020 - mdpi.com
… Recently, a series of 5-methylpyrimidine-pyridinone derivatives have been designed and synthesized as novel selective inhibitors of EGFR and EGFR mutants. However, the binding-…
Number of citations: 8 www.mdpi.com
HC KOPPEL, RH SPRINGER… - The Journal of …, 1962 - ACS Publications
… The second method utilized the readily available 2,4-dichloro-5-methylpyrimidine (IX)7 as the starting material. It was reported8 *that 2,4-dichloropyrimidine and ammonia gave a …
Number of citations: 19 pubs.acs.org
N Ohta, I Yamazaki - The Journal of chemical physics, 1993 - pubs.aip.org
… In 5-methylpyrimidine, the methyl group at symmetric 5 position is regarded as a nearly free … between 4-methylpyrimidine and 5-methylpyrimidine seems to give an important information …
Number of citations: 3 pubs.aip.org
KH Bouhadir, JL Zhou, PB Shevlin - Synthetic communications, 2005 - Taylor & Francis
Heptadienes containing nucleic bases are attractive building blocks for the synthesis of carbocyclic oligonucleotide analogs. Herein, we report an alternative synthetic route to 4‐[(1H,3H…
Number of citations: 19 www.tandfonline.com

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